molecular formula C8H14OS B2425611 5-Methylsulfanyl-1-oxaspiro[2.5]octane CAS No. 2248367-08-8

5-Methylsulfanyl-1-oxaspiro[2.5]octane

Cat. No.: B2425611
CAS No.: 2248367-08-8
M. Wt: 158.26
InChI Key: GHZXCDPAZGJEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylsulfanyl-1-oxaspiro[2.5]octane is a specialized spirocyclic oxirane compound that serves as a versatile and high-value building block in organic synthesis and drug discovery research. This molecule features a spiro-fused oxirane ring, a high-energy, strained system that makes it a reactive intermediate for constructing complex molecular architectures. The 5-methylsulfanyl substituent introduces a sulfur-containing functional group, which can be further modified to explore structure-activity relationships or used as a ligand in catalysis. As a key synthetic intermediate, this spiro-epoxide is particularly valuable in medicinal chemistry for the development of novel therapeutic agents. Spirocyclic scaffolds are of significant interest in pharmaceutical research due to their three-dimensionality and potential to improve selectivity and metabolic stability compared to flat aromatic structures. The reactive epoxide ring can undergo nucleophilic ring-opening reactions with various reagents, allowing researchers to create diverse chemical libraries. While specific biological data for this compound is not widely published, spirocyclic epoxides and their derivatives are frequently investigated for a range of pharmacological activities. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c1-10-7-3-2-4-8(5-7)6-9-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZXCDPAZGJEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC2(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methylsulfanyl 1 Oxaspiro 2.5 Octane

Retrosynthetic Analysis and Strategic Disconnections for 5-Methylsulfanyl-1-oxaspiro[2.5]octane

A retrosynthetic analysis of this compound reveals several viable synthetic pathways. The key structural features are the 1-oxaspiro[2.5]octane core and the methylsulfanyl group at the 5-position of the cyclohexane (B81311) ring.

The most logical primary disconnection is at the epoxide ring, which can be formed from the corresponding exocyclic olefin, 4-(methylsulfanyl)methylenecyclohexane. This disconnection is based on the well-established epoxidation of alkenes.

A further disconnection of the exocyclic olefin points to a carbonyl compound, specifically 4-(methylsulfanyl)cyclohexanone. This ketone can be generated through various synthetic routes, including the functionalization of a pre-existing cyclohexanone ring. The methylsulfanyl group can be introduced via nucleophilic substitution using a suitable sulfur nucleophile.

This retrosynthetic approach simplifies the complex target molecule into more readily available starting materials, such as a substituted cyclohexanone derivative.

Precursor Synthesis and Functional Group Interconversions Leading to the Spiro System

The synthesis of the key precursors for this compound involves the construction of the 1-oxaspiro[2.5]octane core and the introduction of the methylsulfanyl moiety.

Strategies for Constructing the 1-Oxaspiro[2.5]octane Core

The formation of the 1-oxaspiro[2.5]octane core is typically achieved through the epoxidation of a methylenecyclohexane derivative. A common and effective method for the synthesis of spiro-epoxides from ketones is the Corey-Chaykovsky reaction. This reaction involves the treatment of a ketone with a sulfonium (B1226848) ylide, such as dimethylsulfonium methylide, which is generated in situ from trimethylsulfonium iodide and a strong base.

Alternatively, the Wittig reaction can be employed to convert the ketone into the corresponding exocyclic methylene (B1212753) compound, which is then subjected to epoxidation.

Reaction Reagents Description
Corey-Chaykovsky ReactionDimethylsulfonium methylideDirect conversion of a ketone to an epoxide via a sulfonium ylide.
Wittig Reaction followed by EpoxidationA phosphonium ylide (e.g., methylenetriphenylphosphorane), then an epoxidizing agent (e.g., m-CPBA)Two-step process involving olefination of the ketone followed by epoxidation of the resulting alkene.

Introduction of the Methylsulfanyl Moiety: Regioselectivity and Stereochemical Control

The introduction of the methylsulfanyl group at the 5-position of the cyclohexane ring requires careful consideration of regioselectivity and stereochemistry. One effective strategy involves the use of a precursor such as 4-hydroxycyclohexanone. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a sulfur nucleophile like sodium thiomethoxide (NaSMe). This S(_N)2 reaction typically proceeds with inversion of stereochemistry, allowing for stereochemical control if a stereochemically pure starting material is used.

Another approach could involve the conjugate addition of a sulfur nucleophile to a cyclohexenone derivative, which would place the methylsulfanyl group at the desired position. The regioselectivity of this reaction is generally high.

Direct Epoxidation Routes for Spiro Oxirane Formation in this compound

The final and crucial step in the synthesis of this compound is the epoxidation of the 4-(methylsulfanyl)methylenecyclohexane precursor. The stereochemical outcome of this reaction is of paramount importance, and various methods can be employed to control the stereochemistry of the resulting spiro-epoxide.

Catalytic Asymmetric Epoxidation Approaches

Catalytic asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxides. For unfunctionalized olefins such as 4-(methylsulfanyl)methylenecyclohexane, several catalytic systems have been developed. Chiral catalysts, including those based on manganese-salen complexes (Jacobsen-Katsuki epoxidation) or chiral ketones (Shi epoxidation), can be used to achieve high enantioselectivities. researchgate.netresearchgate.net These catalysts create a chiral environment around the double bond, leading to the preferential formation of one enantiomer of the epoxide.

Catalyst Type Common Name Key Features
Chiral Manganese-Salen ComplexesJacobsen-Katsuki EpoxidationEffective for a wide range of olefins, often providing high enantioselectivities. researchgate.net
Chiral KetonesShi EpoxidationUtilizes a chiral ketone to generate a chiral dioxirane in situ, which acts as the epoxidizing agent.
Chiral Iminium SaltsIn situ generated from chiral amines and aldehydesCan catalyze asymmetric epoxidation with oxidants like Oxone. semanticscholar.org

Stereodivergent Epoxidation Strategies

Stereodivergent synthesis allows for the selective formation of any of the possible stereoisomers of a product from a single starting material. In the context of the epoxidation of 4-(methylsulfanyl)methylenecyclohexane, stereodivergent strategies would involve the use of different catalysts or reaction conditions to access different stereoisomers of the final product.

For instance, the use of a catalyst that directs the epoxidation from one face of the double bond, followed by the use of a different catalyst or a substrate-controlled reaction that favors attack from the opposite face, would provide access to both diastereomers of the spiro-epoxide. The Sharpless epoxidation, while typically used for allylic alcohols, provides a conceptual framework for achieving high stereoselectivity in epoxidation reactions. youtube.comyoutube.com The choice of chiral ligand or catalyst can direct the oxidation to a specific face of the alkene. youtube.com

Intramolecular Cyclization Tactics for the Oxirane Ring Formation

The formation of the oxirane ring in spirocyclic systems like this compound is commonly achieved through intramolecular cyclization. A prominent and highly relevant method is the Corey-Chaykovsky reaction. wikipedia.orgalfa-chemistry.com This reaction involves the treatment of a ketone, in this case, 4-methylsulfanylcyclohexanone, with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide. organic-chemistry.orgyoutube.com

The generally accepted mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the cyclohexanone derivative. This is followed by an intramolecular SN2 reaction, where the resulting alkoxide displaces the dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) leaving group to form the three-membered epoxide ring. wikipedia.org The choice of sulfur ylide can influence the stereochemical outcome of the reaction with substituted cyclohexanones. researchgate.net

Novel Methodologies for Stereocontrolled Synthesis of this compound

Achieving stereocontrol in the synthesis of a chiral molecule like this compound would be of significant interest. Several modern synthetic strategies could be adapted for this purpose.

Chiral Auxiliary-Based Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the 4-methylsulfanylcyclohexanone precursor, for instance, by forming a chiral enamine or imine. The subsequent epoxidation reaction would then proceed with a facial bias imposed by the chiral auxiliary. After the formation of the spiro-epoxide, the auxiliary would be removed to yield the enantiomerically enriched product. Sulfur-based chiral auxiliaries have proven effective in a variety of asymmetric transformations. scielo.org.mx

Organocatalytic Approaches to Enantiopure this compound

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of epoxidation, chiral amines or other small organic molecules can be used to catalyze the reaction of a ketone with an oxidant, leading to the formation of an enantioenriched epoxide. While this approach is well-established for α,β-unsaturated aldehydes and ketones, its application to the direct asymmetric epoxidation of saturated ketones like 4-methylsulfanylcyclohexanone is an area of ongoing research.

Transition Metal-Catalyzed Stereoselective Syntheses

Transition metal catalysis offers a versatile platform for stereoselective transformations. The development of chiral transition metal complexes for asymmetric epoxidation is a mature field. For the synthesis of this compound, a potential strategy would involve the use of a chiral catalyst to mediate the reaction between a suitable methylene-transfer reagent and 4-methylsulfanylcyclohexanone. However, the presence of the sulfur-containing functional group in the substrate would need to be considered, as sulfur can sometimes coordinate to and potentially deactivate certain metal catalysts. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The optimization of reaction conditions is a critical step in any synthetic endeavor to maximize the yield and purity of the desired product. For a hypothetical synthesis of this compound via the Corey-Chaykovsky reaction, several parameters could be systematically varied.

A hypothetical data table for the optimization of the Corey-Chaykovsky reaction for the synthesis of this compound is presented below. It is important to reiterate that this data is illustrative and not based on published experimental results.

Table 1: Hypothetical Optimization of the Corey-Chaykovsky Reaction for this compound

EntryYlide PrecursorBaseSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1(CH₃)₃S⁺I⁻NaHDMSO251265
2(CH₃)₃S⁺I⁻NaHTHF/DMSO251272
3(CH₃)₃S⁺I⁻n-BuLiTHF-78 to 25858
4(CH₃)₃SO⁺I⁻NaHDMSO50675
5(CH₃)₃SO⁺I⁻t-BuOKTHF0 to 251068

Factors such as the choice of the sulfur ylide precursor, the base used for its in situ generation, the solvent system, reaction temperature, and reaction time would all be expected to influence the outcome of the synthesis. For instance, the reactivity and stability of sulfonium and sulfoxonium ylides differ, which can affect the efficiency of the epoxidation. youtube.com The solvent can play a crucial role in solvating the reagents and intermediates, thereby influencing reaction rates and yields. Temperature and reaction time are also key variables that need to be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of side products.

Reactivity and Chemical Transformations of 5 Methylsulfanyl 1 Oxaspiro 2.5 Octane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

Nucleophilic attack on the epoxide ring is a common and synthetically useful transformation. libretexts.org These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions. d-nb.inforesearchgate.net

The regioselectivity of the nucleophilic ring-opening of 5-Methylsulfanyl-1-oxaspiro[2.5]octane is dictated by the substitution pattern of the epoxide and the reaction mechanism.

Under basic or neutral conditions (SN2-type mechanism): Strong nucleophiles will attack the less sterically hindered carbon atom of the epoxide. youtube.comyoutube.com In the case of this compound, this would be the methylene (B1212753) (CH2) carbon of the oxirane ring. This is because the other carbon is a spiro-carbon, which is quaternary and thus significantly more sterically encumbered.

Under acidic conditions (SN1-type mechanism): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. khanacademy.org The ring-opening then proceeds via a transition state with significant carbocationic character. pressbooks.pub The nucleophile will preferentially attack the more substituted carbon atom that can better stabilize the partial positive charge. For this compound, the spiro-carbon is tertiary, and would be more capable of stabilizing a positive charge than the primary methylene carbon. Therefore, under acidic conditions, nucleophilic attack is expected to occur at the spiro-carbon. masterorganicchemistry.comyoutube.com

The methylsulfanyl group at the 5-position is relatively distant from the reaction center and is expected to have a minimal inductive effect on the regioselectivity of the ring-opening.

A summary of the expected regioselectivity is presented in the table below.

Reaction Conditions Mechanism Site of Nucleophilic Attack Major Product
Basic/NeutralSN2-likeLess substituted carbon (CH2)1-(Hydroxymethyl)-1-nucleophile-4-methylsulfanyl-cyclohexane
AcidicSN1-likeMore substituted carbon (spiro-C)1-Hydroxy-1-(nucleophile-methyl)-4-methylsulfanyl-cyclohexane

The nucleophilic ring-opening of epoxides is a stereospecific reaction. The attack of the nucleophile occurs from the side opposite to the C-O bond of the epoxide, resulting in an inversion of configuration at the center of attack. This is known as anti-addition. pressbooks.publibretexts.org

For this compound, this means that the incoming nucleophile and the newly formed hydroxyl group will be in a trans relationship in the resulting cyclohexane (B81311) ring. For instance, if the epoxide oxygen is considered to be "up" (beta), the nucleophile will attack from the "down" (alpha) face, leading to a product with an alpha-nucleophile and a beta-hydroxymethyl group (or a beta-hydroxyl and an alpha-methylnucleophile group, depending on the regioselectivity).

The nature of the nucleophile plays a crucial role in the reactivity and the distribution of products.

Strong Nucleophiles: Strong nucleophiles, such as Grignard reagents, organolithium compounds, alkoxides, and thiolates, readily open the epoxide ring under basic or neutral conditions. youtube.comkhanacademy.org Thiolates, being soft nucleophiles, are particularly effective in opening epoxide rings to form β-hydroxy sulfides. nih.govresearchgate.netrsc.org

Weak Nucleophiles: Weak nucleophiles, such as water, alcohols, and halides, generally require acid catalysis to open the epoxide ring effectively. libretexts.org

The table below illustrates the expected products with different nucleophiles.

Nucleophile Conditions Expected Major Product
CH3S-Na+Basic (SN2)1-(Hydroxymethyl)-1-(methylthiomethyl)-4-methylsulfanyl-cyclohexane
H2OAcidic (H2SO4)1-Hydroxy-1-(hydroxymethyl)-4-methylsulfanyl-cyclohexane
CH3OHAcidic (H+)1-Hydroxy-1-(methoxymethyl)-4-methylsulfanyl-cyclohexane
HClAnhydrous1-(Chloromethyl)-1-hydroxy-4-methylsulfanyl-cyclohexane

Both Lewis acids and Brønsted acids can catalyze the ring-opening of epoxides.

Brønsted Acids: As discussed, Brønsted acids (e.g., H2SO4, HCl) protonate the epoxide oxygen, activating the ring towards nucleophilic attack. khanacademy.org This generally leads to attack at the more substituted carbon. pressbooks.pub

Lewis Acids: Lewis acids (e.g., BF3, AlCl3, Ti(Oi-Pr)4) coordinate to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. researchgate.netosti.govresearchgate.net The regioselectivity of Lewis acid-catalyzed ring-opening can be complex and may depend on the specific Lewis acid, solvent, and substrate. In many cases, Lewis acids promote attack at the more substituted carbon, similar to Brønsted acids.

Electrophilic Transformations and Rearrangements Involving the Oxirane Ring

In the absence of a strong nucleophile, acid-catalyzed activation of the epoxide can lead to intramolecular rearrangements.

Spiro epoxides, in the presence of a Lewis or Brønsted acid, can undergo a characteristic rearrangement known as the Meinwald rearrangement. researchgate.netresearchgate.netdntb.gov.ua This reaction involves the cleavage of a C-O bond of the protonated or Lewis acid-coordinated epoxide, followed by a 1,2-hydride or 1,2-alkyl shift, to form a carbonyl compound.

For this compound, the acid-catalyzed rearrangement would likely proceed through the formation of a tertiary carbocation at the spiro center. A subsequent ring expansion via migration of one of the adjacent cyclohexane C-C bonds would lead to the formation of a cycloheptanone (B156872) derivative. This is a common outcome for the rearrangement of spiro-epoxides derived from cyclohexanones.

The proposed mechanism involves:

Protonation or coordination of a Lewis acid to the epoxide oxygen.

Cleavage of the C(spiro)-O bond to form a tertiary carbocation.

Migration of a C-C bond from the cyclohexane ring to the adjacent carbocationic center, leading to ring expansion.

Deprotonation to yield the final cycloheptanone product.

Isomerization Pathways of this compound

The spiro-epoxide moiety in this compound is susceptible to isomerization, particularly under acidic conditions. One significant pathway is the House-Meinwald rearrangement, which involves the ring expansion of the spiro-epoxide to yield α-arylated cycloalkanones. acs.orgresearchgate.net In the context of this compound, acid catalysis could lead to the formation of a carbocation intermediate at the more substituted spiro carbon, followed by migration of one of the adjacent carbon-carbon bonds of the cyclohexane ring to the carbocation center. This would result in a ring-expanded ketone. The specific outcome would depend on the reaction conditions and the stability of the potential intermediates.

Another potential isomerization pathway involves the rearrangement to an α-hydroxy enone, a transformation observed in other spirodiepoxides. thieme-connect.com This would likely proceed through a carbocationic intermediate formed by the opening of the epoxide ring.

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl (thioether) group is a key reactive site in the molecule, susceptible to oxidation, formation of sulfur ylides, and alkylation.

Oxidation Reactions of the Thioether Moiety (e.g., to Sulfoxide (B87167), Sulfone)

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. masterorganicchemistry.comlibretexts.org This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.

TransformationReagent ExamplesProduct
Thioether to SulfoxideHydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent), Sodium periodate (B1199274) (NaIO₄)5-(Methylsulfinyl)-1-oxaspiro[2.5]octane
Thioether to Sulfonem-Chloroperoxybenzoic acid (m-CPBA) (2 equivalents), Ozone (O₃), Potassium permanganate (B83412) (KMnO₄)5-(Methylsulfonyl)-1-oxaspiro[2.5]octane

The oxidation of thioethers is a common and well-established reaction in organic synthesis. rsc.orgacs.org For instance, controlled oxidation with one equivalent of an oxidant like hydrogen peroxide or m-CPBA typically yields the sulfoxide. researchgate.net Using an excess of a stronger oxidizing agent, such as two or more equivalents of m-CPBA or ozone, will further oxidize the sulfoxide to the sulfone. masterorganicchemistry.com

Formation of Sulfur Ylides and Their Reactivity

Sulfur ylides are versatile intermediates in organic synthesis and can be generated from thioethers. researchgate.netbaranlab.org The formation of a sulfur ylide from this compound would first involve the formation of a sulfonium (B1226848) salt. This salt is then treated with a strong base to deprotonate the carbon adjacent to the positively charged sulfur, yielding the sulfur ylide.

The resulting ylide is a nucleophilic species that can react with various electrophiles, most notably carbonyl compounds in the Corey-Chaykovsky reaction to form epoxides. youtube.com Given the presence of the spiro-epoxide in the starting material, the reactivity of the formed ylide would need to be carefully controlled to avoid intramolecular reactions.

Potential for Alkylation and Sulfonium Salt Formation

Thioethers are nucleophilic and can react with alkylating agents to form sulfonium salts. researchgate.netthieme-connect.combrainkart.com The reaction of this compound with an alkyl halide, such as methyl iodide, would yield a sulfonium salt.

Reaction Scheme:

This compound + CH₃I → [5-(Dimethylsulfonio)-1-oxaspiro[2.5]octane]⁺I⁻

These sulfonium salts are important precursors for the generation of sulfur ylides, as mentioned in the previous section. mdpi.com The formation of the sulfonium salt activates the adjacent methyl group for deprotonation.

Reactions at the Spiro Carbon Center

Bond Cleavage and Rearrangement Pathways at the Spiro Junction

The spiro-epoxide ring is strained and therefore susceptible to ring-opening reactions under both acidic and basic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org

Acid-Catalyzed Ring Opening:

Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. A nucleophile can then attack one of the epoxide carbons. In the case of an unsymmetrical epoxide like this, the attack is generally favored at the more substituted carbon (the spiro carbon) due to the development of a partial positive charge at this position in the transition state. libretexts.org This would lead to the formation of a tertiary alcohol and a functionalized cyclohexane ring.

Base-Catalyzed Ring Opening:

Under basic conditions, a strong nucleophile will attack one of the epoxide carbons in an Sₙ2 reaction. Due to steric hindrance at the spiro carbon, the attack is more likely to occur at the less substituted methylene carbon of the epoxide ring. brainkart.comlibretexts.org This would result in a secondary alcohol.

Rearrangements:

As discussed in section 3.2.2, acid-catalyzed conditions can also promote rearrangements of the carbon skeleton, such as the House-Meinwald rearrangement, leading to ring-expanded products. acs.orgresearchgate.net Additionally, C-C bond cleavage of the oxirane ring can occur under certain conditions, leading to rearranged products. nih.govnih.gov The specific pathway and resulting products will be highly dependent on the reagents and reaction conditions employed.

Chemo- and Regioselective Functionalization of this compound

The functionalization of this compound is primarily governed by the reactivity of the strained epoxide ring. The presence of the methylsulfanyl group at the C-5 position of the cyclohexane ring introduces electronic and steric factors that can influence the chemo- and regioselectivity of the epoxide ring-opening reactions. The selectivity of these transformations is highly dependent on the reaction conditions, particularly the pH of the medium, and the nature of the nucleophile employed.

The epoxide ring of the 1-oxaspiro[2.5]octane system contains two electrophilic carbon atoms: the spiro carbon (C-2) and the methylene carbon (C-3). Nucleophilic attack can, in principle, occur at either of these positions. The regioselectivity of this attack is dictated by a combination of steric hindrance and the electronic stabilization of potential intermediates.

Under acidic conditions , the epoxide oxygen is first protonated, which enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack proceeds via a mechanism with significant SN1 character. The transition state resembles a carbocation, and its stability determines the site of nucleophilic attack. Consequently, the nucleophile will preferentially attack the more substituted carbon atom that can better stabilize a positive charge. In the case of this compound, this would be the spiro carbon (C-2), leading to the formation of a tertiary alcohol. The methylsulfanyl group at C-5 is an electron-donating group, which can further stabilize the developing positive charge at C-2 through space, favoring this pathway.

Under basic or neutral conditions , the ring-opening follows a more direct SN2 mechanism. In this scenario, steric hindrance is the dominant factor controlling the regioselectivity. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the attack will occur at the methylene carbon (C-3), resulting in the formation of a primary alcohol.

The chemo- and regioselective functionalization of this compound with various nucleophiles is summarized in the interactive data table below, which outlines the expected major products under different reaction conditions based on these established principles of epoxide chemistry.

Interactive Data Table: Chemo- and Regioselective Functionalization Reactions

NucleophileConditionsExpected Major ProductRegioselectivity
H₂OAcidic (e.g., H₂SO₄)1-(Hydroxymethyl)-1-hydroxy-4-(methylsulfanyl)cyclohexaneAttack at C-2
H₂OBasic (e.g., NaOH)2-(Hydroxymethyl)-2-hydroxy-5-(methylsulfanyl)cyclohexaneAttack at C-3
CH₃OHAcidic (e.g., H₂SO₄)1-(Hydroxymethyl)-1-methoxy-4-(methylsulfanyl)cyclohexaneAttack at C-2
CH₃OH/CH₃O⁻Basic2-(Hydroxymethyl)-2-methoxy-5-(methylsulfanyl)cyclohexaneAttack at C-3
NaN₃Neutral/Lewis Acid1-(Azidomethyl)-1-hydroxy-4-(methylsulfanyl)cyclohexaneAttack at C-2
LiAlH₄Aprotic Solvent1-(Hydroxymethyl)-4-(methylsulfanyl)cyclohexanolAttack at C-3
CH₃MgBrAprotic Solvent1-(1-Hydroxyethyl)-4-(methylsulfanyl)cyclohexanolAttack at C-3

Mechanistic Investigations of 5 Methylsulfanyl 1 Oxaspiro 2.5 Octane Reactivity

Elucidation of Reaction Pathways for Oxirane Ring Opening

The opening of the oxirane ring is the most characteristic reaction of epoxides, driven by the release of significant ring strain (approximately 13 kcal/mol). This process can be initiated by a wide range of nucleophiles and is often catalyzed by acids or bases. For an unsymmetrical spiro epoxide like 5-Methylsulfanyl-1-oxaspiro[2.5]octane, the regioselectivity and stereoselectivity of the ring-opening are key mechanistic questions.

Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. In the case of this compound, the attack is expected to occur at the less sterically hindered carbon of the oxirane ring. This pathway results in an inversion of stereochemistry at the site of attack.

In contrast, acid-catalyzed ring-opening involves the initial protonation of the epoxide oxygen, which enhances the electrophilicity of the oxirane carbons and makes the hydroxyl group a better leaving group. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms. The transition state has significant carbocationic character, and the nucleophile tends to attack the more substituted carbon atom, which can better stabilize the developing positive charge. The stereochemical outcome is typically trans-di-substitution.

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For the nucleophilic addition to this compound, kinetic experiments would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., changing nucleophile concentration, temperature, or solvent).

Substrate (C6H10Y)Heteroatom (Y)Calculated Activation Energy (ΔE, kcal/mol)Calculated Reaction Energy (ΔEP, kcal/mol)
AziridineNH32.129.6
PhosphiranePH21.217.2
Epoxide (Oxirane)O16.68.8
ThiiraneS9.61.4

This table presents computationally derived activation and reaction energies for the nucleophilic ring-opening of various three-membered heterocycles fused to a cyclohexane (B81311) ring. The data illustrates that epoxides are significantly more reactive than aziridines and phosphiranes, but less reactive than thiiranes. This trend suggests that the oxirane ring in this compound is highly susceptible to nucleophilic attack.

The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as transition states and intermediates. For the ring-opening of this compound, computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling these species.

In a typical SN2-type nucleophilic attack on an epoxide, the transition state involves the simultaneous formation of a new bond between the nucleophile and the epoxide carbon and the breaking of the carbon-oxygen bond. The geometry of this transition state is characterized by a trigonal bipyramidal arrangement around the carbon atom undergoing substitution.

For acid-catalyzed reactions, the transition state is more complex. After protonation of the epoxide oxygen, the C-O bond begins to lengthen, and a partial positive charge develops on the more substituted carbon. The incoming nucleophile attacks this electrophilic center from the backside, leading to the formation of the product. The transition state in this case has significant SN1 character, although a discrete carbocation intermediate is generally not formed.

Mechanistic Probes for Thioether Group Transformations

The thioether group in this compound can also participate in a variety of chemical transformations, most notably oxidation to the corresponding sulfoxide (B87167) or sulfone. Mechanistic investigations into these oxidations often involve the use of specific oxidizing agents and the analysis of reaction intermediates and products.

Furthermore, the thioether group can influence the reactivity of the adjacent oxirane ring through anchimeric assistance (neighboring group participation). The sulfur atom can act as an internal nucleophile, attacking one of the epoxide carbons to form a transient sulfonium (B1226848) ion intermediate. This can facilitate ring-opening and influence the regioselectivity of the reaction.

Isotopic Labeling Studies for Tracing Reaction Mechanisms

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. nih.gov In the context of this compound, several isotopic labeling strategies could be employed.

For instance, to unequivocally determine the regioselectivity of the oxirane ring-opening, the epoxide oxygen could be labeled with 18O. Analysis of the position of the 18O label in the final diol product (via mass spectrometry or NMR spectroscopy) would reveal which C-O bond was cleaved during the reaction. acs.org

Another common technique is the use of deuterium labeling to probe for kinetic isotope effects (KIEs). wikipedia.org By replacing a hydrogen atom at a specific position with deuterium, one can determine if the C-H bond at that position is broken in the rate-determining step of the reaction. A primary KIE (typically kH/kD > 2) is observed when the C-H bond to the isotopic label is broken in the rate-limiting step. princeton.educhem-station.com A secondary KIE (kH/kD ≠ 1) can provide information about changes in hybridization at the labeled carbon center during the reaction. For example, a small normal secondary KIE (kH/kD > 1) is often observed for SN2 reactions, while a small inverse secondary KIE (kH/kD < 1) can be indicative of a change from sp2 to sp3 hybridization.

Reaction TypeIsotope PositionTypical kH/kD ValueMechanistic Implication
E2 Eliminationβ-Hydrogen~2-8C-H bond cleavage in the rate-determining step.
SN1 Solvolysisα-Hydrogen~1.1-1.2Change in hybridization from sp3 to sp2 in the transition state.
SN2 Substitutionα-Hydrogen~0.95-1.05Minor changes in hybridization at the transition state.

This table provides representative kinetic isotope effect values for different reaction mechanisms. These values can be used to distinguish between possible reaction pathways in the transformations of this compound.

Solvent Effects and Catalysis in the Reactivity of this compound

The choice of solvent can have a profound impact on the rate and selectivity of epoxide ring-opening reactions. Polar protic solvents, such as water and alcohols, can participate in hydrogen bonding with the epoxide oxygen, thereby polarizing the C-O bonds and increasing the electrophilicity of the carbon atoms. These solvents can also act as nucleophiles themselves in solvolysis reactions.

Polar aprotic solvents, such as DMSO and DMF, are effective at solvating cations but are less effective at solvating anions. This can enhance the nucleophilicity of anionic nucleophiles, leading to faster reaction rates in SN2-type ring-opening reactions.

Catalysis plays a pivotal role in controlling the reactivity of epoxides. Lewis acids (e.g., ZnCl2, Ti(OiPr)4) can coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. This is particularly useful for reactions involving weak nucleophiles. Brønsted acids serve to protonate the epoxide, which, as previously mentioned, dramatically increases its reactivity. The choice of catalyst can also influence the regioselectivity of the ring-opening reaction.

Stereoelectronic Control in the Transformations of Spiro Epoxides

Stereoelectronic effects, which refer to the influence of orbital alignment on the stability and reactivity of a molecule, are critical in understanding the transformations of spiro epoxides. The rigid, spirocyclic framework of this compound imposes specific geometric constraints that dictate the preferred pathways for nucleophilic attack.

For an SN2-type ring-opening, the nucleophile must approach the electrophilic carbon from the backside, along the axis of the breaking C-O bond (a 180° trajectory). This is known as the Bürgi-Dunitz trajectory. The stereochemistry of the cyclohexane ring and the orientation of its substituents can sterically hinder one face of the epoxide, leading to a highly stereoselective reaction.

Furthermore, the anomeric effect, which involves the interaction between a lone pair on an oxygen atom and the antibonding orbital (σ) of an adjacent C-X bond, can influence the conformation and reactivity of the spirocyclic system. In the case of this compound, interactions between the lone pairs on the epoxide oxygen and the C-S σ orbital, or vice versa, could play a role in stabilizing certain conformations and transition states.

Stereochemical Aspects in the Chemistry of 5 Methylsulfanyl 1 Oxaspiro 2.5 Octane

Inherent Stereogenicity and Chirality within the Spiro System

The structure of 5-methylsulfanyl-1-oxaspiro[2.5]octane possesses two primary sources of stereoisomerism: a traditional chiral center and a spirocyclic chiral axis.

Chiral Center (C5): The carbon atom at position 5, which is bonded to the methylsulfanyl group (-SCH₃), is a stereogenic center. It is attached to four different groups: a hydrogen atom, the methylsulfanyl group, and two different carbon pathways within the cyclohexane (B81311) ring. This gives rise to two possible configurations, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Spiro Center (C2): The spiro carbon atom, where the epoxide and cyclohexane rings are joined, is also a stereogenic center. Spiro compounds can exhibit axial chirality because the two rings are typically held in perpendicular planes. youtube.comstackexchange.com This fixed spatial arrangement means the molecule lacks a plane of symmetry and is therefore chiral, even if the rings themselves are symmetrically substituted. stackexchange.com The stereochemistry at this spiro atom is also designated as (R) or (S).

The presence of these two distinct stereogenic elements means that this compound can exist as a total of four possible stereoisomers. These isomers exist as two pairs of enantiomers.

Table 1: Possible Stereoisomers of this compound
StereoisomerConfiguration at C2 (Spiro)Configuration at C5Relationship
Isomer 1(R)(R)Enantiomers
Isomer 2(S)(S)
Isomer 3(R)(S)Enantiomers
Isomer 4(S)(R)

The relationship between Isomer 1 (R,R) and Isomer 3 (R,S) is diastereomeric, as they have the same configuration at one stereocenter but opposite at the other.

Diastereoselectivity in Synthetic Approaches and Transformations

The synthesis of substituted oxaspiro[2.5]octanes often proceeds via the epoxidation of an exocyclic methylene-cyclohexane precursor. In the case of this compound, the precursor would be 4-methylsulfanyl-1-methylenecyclohexane. The stereochemical outcome of this epoxidation is crucial in determining which diastereomers are formed.

The directing influence of the methylsulfanyl group at the C4 position of the precursor can lead to diastereoselective epoxidation. The oxidizing agent (e.g., a peroxy acid) may approach the double bond preferentially from one face, depending on the steric hindrance or electronic effects exerted by the substituent. For instance, the reagent might approach from the face opposite to the substituent (anti-attack) or be directed by it (syn-attack), leading to a mixture of diastereomers where one predominates. The ratio of these diastereomers is a measure of the reaction's diastereoselectivity.

Furthermore, if the starting material is already enantiomerically pure (e.g., (R)-4-methylsulfanyl-1-methylenecyclohexane), the epoxidation will generate diastereomeric products, such as (2R, 5R)- and (2S, 5R)-5-methylsulfanyl-1-oxaspiro[2.5]octane.

Enantioselective Synthesis and Resolution Methods for Chiral this compound Isomers

Obtaining enantiomerically pure forms of this compound requires either enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: Modern asymmetric catalysis offers powerful methods for the enantioselective synthesis of epoxides. researchgate.net A prominent strategy would involve the asymmetric epoxidation of the 4-methylsulfanyl-1-methylenecyclohexane precursor using a chiral catalyst. Catalytic systems such as those used in Sharpless-Katsuki epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation (for unfunctionalized olefins) could be adapted. researchgate.net An appropriate chiral catalyst would selectively catalyze the formation of one enantiomer over the other, yielding a product with high enantiomeric excess (ee). Organocatalytic methods have also emerged as a powerful tool for the enantioselective synthesis of spiroepoxides. acs.org

Resolution Methods: If the synthesis results in a racemic or diastereomeric mixture, separation of the isomers is necessary.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers and diastereomers of spirocyclic compounds. researchgate.netnih.gov The different interactions between the stereoisomers and the chiral stationary phase allow for their differential elution and isolation.

Classical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric adducts (e.g., salts or esters). mdpi.com Since diastereomers have different physical properties, they can often be separated by conventional techniques like crystallization. Subsequent removal of the resolving agent would then yield the separated enantiomers.

Kinetic Resolution: Enzymatic methods, such as kinetic resolution catalyzed by lipases or halohydrin dehalogenases, can be highly effective for separating enantiomers of spiroepoxides. researchgate.net The enzyme selectively reacts with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation.

Determination of Absolute Configuration via Advanced Spectroscopic Methods (e.g., VCD, ECD)

Determining the absolute configuration of a specific stereoisomer is a critical challenge. While X-ray crystallography provides definitive proof, obtaining suitable crystals can be difficult. Chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) have become powerful, non-destructive tools for assigning the absolute configuration of chiral molecules in solution. biotools.usspectroscopyeurope.com

The process involves a synergy between experimental measurement and theoretical calculation:

Experimental Spectrum: The VCD or ECD spectrum of an enantiomerically enriched sample of this compound is measured.

Computational Modeling: The three-dimensional structure of one of the enantiomers (e.g., the (2R, 5R) isomer) is modeled using computational chemistry methods like Density Functional Theory (DFT).

Spectrum Prediction: The VCD and ECD spectra for this modeled structure are then calculated ab initio. biotools.us

Comparison: The experimentally measured spectrum is compared to the computationally predicted spectrum. A match in the pattern of positive and negative bands allows for the unambiguous assignment of the absolute configuration of the experimental sample. schrodinger.com If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

Table 2: Hypothetical Comparison of Experimental vs. Calculated VCD Data for Absolute Configuration Assignment
Experimental Wavenumber (cm-1)Experimental VCD SignCalculated Wavenumber (cm-1) for (2R, 5R) IsomerCalculated VCD Sign for (2R, 5R) IsomerConclusion
1255(+)1258(+)Match suggests the experimental sample has the (2R, 5R) absolute configuration.
1180(-)1182(-)
1050(+)1048(+)

Stereochemical Memory and Chirality Transfer in Reaction Sequences

The defined stereochemistry at both the spiro center (C2) and the substituted carbon (C5) can profoundly influence the stereochemical outcome of subsequent reactions. This phenomenon, where the chirality of the reactant dictates the chirality of the product, is known as chirality transfer or stereochemical memory. chemrxiv.org

For instance, in a nucleophilic ring-opening reaction of the epoxide, the nucleophile's trajectory is controlled by the existing stereocenters. A common mechanism for epoxide opening is an Sₙ2-type backside attack. The stereochemistry at C5 could sterically hinder one face of the molecule, while the rigid spirocyclic framework would also impose significant conformational constraints. This would likely lead to a highly stereoselective reaction, where the incoming nucleophile adds at a specific position (e.g., C3) with a predictable stereochemical orientation, creating a new stereocenter whose configuration is dependent on the starting stereoisomer of this compound. This stereocontrolled transformation is essential in the synthesis of complex target molecules where precise control over stereochemistry is paramount. nih.gov

Theoretical and Computational Chemistry Studies on 5 Methylsulfanyl 1 Oxaspiro 2.5 Octane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 5-Methylsulfanyl-1-oxaspiro[2.5]octane. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine molecular orbital energies, electron density distribution, and electrostatic potential. These calculations provide a quantitative picture of the molecule's electronic landscape.

The presence of the oxygen and sulfur atoms significantly influences the electronic structure. The lone pairs on the oxygen atom of the oxirane ring and the sulfur atom of the methylsulfanyl group are key features. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. In similar heterocyclic systems, the HOMO is often localized on the heteroatoms, indicating their propensity to act as nucleophiles or electron donors. Conversely, the LUMO is typically distributed over the carbon framework, particularly the strained three-membered ring, suggesting susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model 1-Oxaspiro[2.5]octane System

Property Calculated Value (Arbitrary Units)
HOMO Energy -6.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.9 D
Note:

Conformational Analysis of the 1-Oxaspiro[2.5]octane Ring System and Methylsulfanyl Group

The conformational flexibility of the 1-oxaspiro[2.5]octane ring system, coupled with the orientation of the methylsulfanyl group, dictates the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

Influence of Substituents on Ring Conformation

The cyclohexane (B81311) ring in the 1-oxaspiro[2.5]octane system typically adopts a chair conformation to minimize steric strain. The spiro-fused oxirane ring introduces a degree of rigidity. The position and orientation of the methylsulfanyl group at the 5-position are critical. It can exist in either an axial or equatorial position. The preference for one over the other is governed by a balance of steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, stereoelectronic effects, such as hyperconjugation involving the sulfur lone pairs, can also play a role in stabilizing a particular conformation.

Energy Landscapes and Stable Conformations

Table 2: Relative Energies of Conformers for a Substituted 1-Oxaspiro[2.5]octane Model

Conformer Relative Energy (kcal/mol)
Equatorial-Chair 0.0
Axial-Chair 1.8
Twist-Boat 5.3
Note:

Prediction of Reactivity and Regioselectivity using DFT Calculations

Density Functional Theory (DFT) is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. scispace.comresearchgate.net For this compound, DFT calculations can identify the most likely sites for electrophilic and nucleophilic attack.

The regioselectivity of reactions, such as ring-opening of the oxirane, can be rationalized by analyzing the distribution of the LUMO and calculating condensed Fukui functions or atomic charges. In acid-catalyzed ring-opening, the protonation of the oxirane oxygen is the initial step, followed by nucleophilic attack on one of the adjacent carbon atoms. The regioselectivity of this attack is influenced by the electronic stabilization of the resulting carbocation-like transition state. The methylsulfanyl group can exert an electronic influence on the cyclohexane ring, which may be transmitted to the oxirane moiety, thereby affecting the regioselectivity of its reactions.

Modeling of Transition States for Key Transformations

The elucidation of reaction mechanisms often involves the characterization of transition states. Computational modeling allows for the determination of the geometry and energy of these transient species. For reactions involving this compound, such as oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, or the aforementioned oxirane ring-opening, identifying the transition state structure is crucial.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For example, in a nucleophilic ring-opening reaction, two possible transition states can be modeled, corresponding to attack at the two different carbon atoms of the oxirane. The relative energies of these transition states will determine the preferred reaction pathway and thus the major product.

Solvation Models and Their Impact on Computational Predictions

Chemical reactions are typically carried out in a solvent, and the solvent can have a profound effect on reaction rates and equilibria. Computational solvation models are used to account for these effects in theoretical calculations.

There are two main types of solvation models: explicit and implicit. Explicit models treat individual solvent molecules, which is computationally expensive. Implicit or continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. The choice of solvation model can significantly impact the accuracy of computational predictions, particularly for reactions involving charged species or large changes in polarity. For this compound, modeling a reaction in a polar solvent would likely require the inclusion of a solvation model to obtain reliable results for properties like conformational equilibria and reaction barriers.

Lack of Publicly Available Research on the Rational Design of Catalysts for Stereoselective Transformations of this compound

A thorough review of available scientific literature reveals a significant gap in research specifically focused on the theoretical and computational studies for the rational design of catalysts for stereoselective transformations involving this compound. At present, there are no publicly accessible, in-depth research articles, comprehensive datasets, or detailed computational models that would allow for a scientifically rigorous discussion on this specific topic as outlined.

The stereoselective transformation of oxaspiro compounds is a subject of interest in synthetic chemistry. However, the specific substrate, this compound, does not appear to have been the subject of dedicated studies concerning the rational design of catalysts for its stereoselective reactions. Consequently, the detailed research findings and data tables requested for the subsection "Rational Design of Catalysts for Stereoselective Transformations of this compound" cannot be provided.

It is important to note that while general principles of catalyst design and stereoselective epoxidation and epoxide opening reactions are well-established, applying these to a specific and unstudied molecule like this compound would require novel research. Such an endeavor would involve significant computational and experimental work to elucidate the substrate's reactivity, transition state geometries with various catalysts, and the electronic and steric factors governing stereoselectivity.

Without peer-reviewed research and validated data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Advanced Spectroscopic Methodologies for the Analysis of 5 Methylsulfanyl 1 Oxaspiro 2.5 Octane and Its Derivatives

High-Resolution Mass Spectrometry Techniques for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 5-Methylsulfanyl-1-oxaspiro[2.5]octane, HRMS would be expected to provide the exact mass of the molecular ion, confirming its chemical formula. Furthermore, analysis of the fragmentation patterns could offer insights into the connectivity of the atoms within the molecule, such as the loss of the methylsulfanyl group or fragmentation of the spirocyclic ring system.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as COSY, HMQC, HSQC, and NOESY, would be instrumental in piecing together the complete structural puzzle of this compound. These experiments would allow for the assignment of all proton and carbon signals and establish through-bond and through-space correlations, which are vital for determining the stereochemistry of the spiro center and the substituent on the cyclohexane (B81311) ring.

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For the target compound, these spectra would be expected to show characteristic bands for the C-S bond of the methylsulfanyl group, the C-O-C stretching of the oxirane ring, and various C-H vibrations of the spirocyclic framework. Conformational information could also be gleaned from the analysis of the fingerprint region of the spectra.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtainable, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's conformation and stereochemistry in the solid state.

Circular Dichroism and Vibrational Circular Dichroism for Absolute Configuration Assignment

For chiral molecules such as this compound, which possesses stereogenic centers, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration. By comparing experimentally obtained spectra with those predicted from quantum chemical calculations, the absolute arrangement of atoms in space can be established.

While the application of these advanced spectroscopic methodologies to this compound would undoubtedly provide a wealth of structural information, the absence of primary research on this compound in the public domain prevents a detailed discussion and the presentation of any specific data. The synthesis and subsequent comprehensive spectroscopic analysis of this compound would be a valuable contribution to the field of heterocyclic chemistry.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly accessible scientific databases and literature, no specific information was found regarding the chemical compound "this compound." This suggests that the compound may be a novel chemical entity, a highly specialized synthetic intermediate that is not widely reported, or may be referred to by a different nomenclature in existing literature.

Consequently, it is not possible to provide a detailed article on its chemical derivatization and applications as a synthetic intermediate based on the outlined structure. The requested sections, including its utilization in the synthesis of complex molecular architectures, construction of fused and bridged ring systems, introduction of diverse functional groups, role as a chiral building block, design of analogs, and integration into total synthesis strategies, could not be addressed due to the absence of specific research findings for this particular compound.

General information on related oxaspiro[2.5]octane structures exists; however, per the strict constraints of the request to focus solely on "this compound," a discussion of these related but distinct compounds would be inappropriate.

Further investigation into proprietary chemical libraries or specialized research may be necessary to obtain information on this specific molecule. Without any available data, a scientifically accurate and informative article as requested cannot be generated at this time.

Future Research Directions and Perspectives on 5 Methylsulfanyl 1 Oxaspiro 2.5 Octane Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, using safer reagents, and improving energy efficiency. chemistryjournals.net Future research on 5-Methylsulfanyl-1-oxaspiro[2.5]octane will likely focus on developing more sustainable and environmentally benign synthetic pathways.

Key areas of investigation could include:

Use of Renewable Feedstocks: Exploring synthetic routes that begin from bio-based starting materials rather than petroleum-derived precursors.

Alternative Solvents: Moving away from traditional volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Energy-Efficient Methodologies: Employing techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Atom Economy: Designing synthetic sequences that maximize the incorporation of all starting material atoms into the final product, such as domino or cascade reactions that form multiple bonds in a single operation. researchgate.net

CO2 as a Feedstock: Investigating the reaction of the epoxide moiety with carbon dioxide (CO2) to form cyclic carbonates. cnr.itrsc.org This approach utilizes a greenhouse gas as a C1 feedstock, contributing to carbon capture and utilization strategies. rsc.org

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The presence of stereocenters in this compound makes stereoselective synthesis a critical area of research. The development of novel catalytic systems that can control the three-dimensional arrangement of atoms during the synthesis is paramount.

Future research will likely pursue:

Asymmetric Epoxidation: While classic methods like the Corey-Chaykovsky reaction are effective for forming epoxides, future work could focus on developing new chiral catalysts for the asymmetric epoxidation of the precursor methylenecyclohexane derivative. preprints.orggoogle.com This would allow for the selective synthesis of a single enantiomer of the target compound.

Organocatalysis: Expanding the use of small organic molecules as catalysts for the key synthetic steps. Organocatalysis avoids the use of potentially toxic and expensive heavy metals and has shown great promise in the stereoselective synthesis of complex molecules, including spirocyclic systems.

Chiral Spiro Ligands: Designing and synthesizing novel chiral ligands, such as spiro phosphines or other frameworks with deep chiral pockets, for use in metal-catalyzed transformations. acs.org Such ligands can create a highly specific steric environment around the metal center, enabling high levels of enantioselectivity. acs.org

Kinetic Resolution: For racemic mixtures of this compound, developing catalytic systems for the kinetic resolution of the epoxide can provide access to enantiomerically enriched material. mdpi.com

Advanced Mechanistic Insights into Complex Rearrangements

The strained three-membered epoxide ring in this compound makes it susceptible to a variety of rearrangement reactions, often leading to complex and structurally diverse products. A deeper understanding of the mechanisms governing these transformations is essential for controlling reaction outcomes.

Prospective research areas include:

Acid-Catalyzed Rearrangements: Detailed investigation into the reaction of this compound with Lewis or Brønsted acids. Such reactions can lead to ring-expansion, ring-contraction, or semipinacol-type rearrangements. researchgate.net Understanding the factors that control the reaction pathway, such as the nature of the acid, solvent, and temperature, is crucial.

Base-Induced Isomerizations: Studying the behavior of the compound in the presence of strong bases, which can induce elimination reactions to form allylic alcohols or deprotonation at the α-position to the sulfur atom. nih.gov

Role of the Methylsulfanyl Group: Elucidating the electronic and steric influence of the methylsulfanyl group on the regioselectivity of epoxide ring-opening and the subsequent stability of intermediates that dictate rearrangement pathways.

Thermochemical Studies: Employing techniques like reaction calorimetry to determine the enthalpy of formation and ring strain of the molecule, providing fundamental thermodynamic data to better predict its reactivity. nih.gov

Expanding the Scope of Derivatization for Diverse Applications

The reactivity of the epoxide and the presence of the methylsulfanyl group make this compound an excellent scaffold for chemical derivatization. Creating a library of analogues is a key step toward discovering novel applications in fields like medicinal chemistry and materials science. benthamscience.comnih.gov

Future derivatization strategies could focus on:

Nucleophilic Ring-Opening: Systematically reacting the epoxide with a wide array of nucleophiles (e.g., amines, azides, thiols, alcohols) to generate a diverse set of functionalized cyclohexanol derivatives.

Modification of the Sulfur Moiety: Exploring the chemistry of the methylsulfanyl group, including its oxidation to the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the molecule's polarity, solubility, and biological activity. researchgate.net

Polymer Chemistry: Utilizing the epoxide as a monomer for ring-opening polymerization to create novel sulfur-containing polymers. Additionally, the thiol-ene/thiol-yne click reaction could be employed to incorporate the molecule into polymer backbones or as a cross-linking agent. mdpi.com

Biological Screening: Screening the synthesized derivatives for a range of biological activities. Sulfur-containing compounds are prevalent in pharmaceuticals, and spirocycles are increasingly popular motifs in drug discovery. preprints.orgresearchgate.netdntb.gov.ua

Computational Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting reactivity and elucidating reaction mechanisms. acs.org Applying these methods to this compound can accelerate discovery and reduce the need for trial-and-error experimentation.

Future computational studies could be directed towards:

Transition State Modeling: Calculating the transition state structures and energy barriers for key synthetic steps and potential rearrangement pathways. This can help predict the stereochemical outcome of reactions and identify the most favorable reaction conditions. acs.org

Predicting Spectroscopic Properties: Simulating NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives and to confirm experimentally determined structures.

Understanding Non-Covalent Interactions: Modeling how the molecule might interact with biological targets, such as enzyme active sites, to guide the design of new bioactive compounds.

Synergy with Experimentation: Creating a feedback loop where computational predictions about the effects of modifying functional groups on electronic properties and reactivity are used to design targeted experiments, with the experimental results then used to refine the theoretical models. mdpi.com

Data Tables

Table 1: Summary of Proposed Future Research Directions

Section Research Focus Key Methodologies and Concepts Potential Impact
9.1 Sustainable Synthesis Green solvents, microwave/flow chemistry, atom economy, CO2 utilization Reduced environmental footprint, lower costs, improved safety
9.2 Stereoselective Catalysis Asymmetric epoxidation, organocatalysis, chiral spiro ligands Access to enantiomerically pure compounds for chiral applications
9.3 Mechanistic Studies Acid/base-catalyzed rearrangements, thermochemical analysis, kinetic studies Precise control over complex chemical transformations
9.4 Derivatization & Application Nucleophilic ring-opening, sulfur oxidation, polymerization, biological screening Discovery of new materials and potential therapeutic agents

| 9.5 | Computational Chemistry | DFT calculations, transition state modeling, property prediction | Rational design of experiments, accelerated discovery process |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Sulfoxide

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylsulfanyl-1-oxaspiro[2.5]octane, and how can experimental reproducibility be ensured?

  • Methodology : Multi-step synthesis typically involves cyclopropanation and sulfur incorporation. For example, analogous spiro compounds (e.g., ethyl 6-oxaspiro[2.5]octane-2-carboxylate) are synthesized via [2+1] cyclopropane ring formation using diazo reagents and transition-metal catalysts (e.g., Rh(II)) under inert conditions .
  • Reproducibility : Document reagent stoichiometry, reaction temperature (±1°C), and purification steps (e.g., column chromatography with solvent ratios). Include NMR and HRMS data for intermediates to validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Resolve spirocyclic strain effects (e.g., upfield shifts for cyclopropane protons) and methylsulfanyl group splitting patterns.
  • IR Spectroscopy : Confirm carbonyl (if present) and C-S stretching vibrations (~600–700 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., C₈H₁₂OS) with <2 ppm mass error .

Q. How should purity and identity be rigorously confirmed for this compound?

  • Purity : Use HPLC with a C18 column (90:10 acetonitrile/water, UV detection at 254 nm). Target ≥95% purity.
  • Identity : Combine elemental analysis (C, H, N, S) with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain energy and nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with phenyl ring bioisosteres (e.g., 2-oxabicyclo[2.2.2]octane) to evaluate lipophilicity (clogP) and binding affinity .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • Case Example : If NMR signals conflict with expected spirocyclic structure:

Re-run experiments with deuterated solvents to exclude solvent artifacts.

Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

Cross-validate with alternative synthetic routes (e.g., epoxide opening for oxygen analogs) .

Q. How to design bioactivity assays for antimicrobial potential?

  • Protocol :

Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines).

Mechanistic Studies : Perform time-kill assays and synergism tests with β-lactams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.